

# Spectroscopic data (NMR, IR, MS) of 1-(4-Chlorophenyl)-1-phenylacetone

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1-phenylacetone

Cat. No.: B1587858

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A comprehensive analysis of the spectroscopic characteristics of **1-(4-Chlorophenyl)-1-phenylacetone**, a notable aromatic ketone in organic synthesis and analytical chemistry, is presented in this technical guide. Due to the limited availability of direct experimental spectra for this specific compound, this document provides a detailed projection of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound.

## Chemical Structure and Properties

IUPAC Name: 1-(4-chlorophenyl)-1-phenylpropan-2-one[1] Molecular Formula: C<sub>15</sub>H<sub>13</sub>ClO[2]  
Molecular Weight: 244.71 g/mol [1][2] Structure: The molecule features a central sp<sup>3</sup> hybridized carbon atom bonded to a phenyl group, a 4-chlorophenyl group, and a carbonyl carbon, forming an acetone parent chain.[1]

## Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for **1-(4-Chlorophenyl)-1-phenylacetone**.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 2.2	Singlet (s)	3H	-CH <sub>3</sub> (Methyl protons)
~ 5.5	Singlet (s)	1H	-CH- (Methine proton)
~ 7.2 - 7.4	Multiplet (m)	9H	Aromatic protons (Ph & Ph-Cl)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 30	-CH <sub>3</sub> (Methyl carbon)
~ 65	-CH- (Methine carbon)
~ 128 - 135	Aromatic carbons
~ 138 - 140	Quaternary aromatic carbons
~ 205	C=O (Ketone carbonyl carbon)

Table 3: Expected Key IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~ 3050 - 3030	Medium	C-H stretch (Aromatic)
~ 2925	Weak	C-H stretch (Aliphatic, -CH <sub>3</sub> )
~ 1715	Strong	C=O stretch (Ketone)
~ 1600, 1490	Medium	C=C stretch (Aromatic ring)
~ 1090	Strong	C-Cl stretch (Aromatic)
~ 750, 700	Strong	C-H bend (Aromatic, monosubst.)
~ 830	Strong	C-H bend (Aromatic, p-disubst.)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
244	[M] <sup>+</sup> (Molecular ion)
246	[M+2] <sup>+</sup> (Isotope peak for <sup>37</sup> Cl)
201	[M - COCH <sub>3</sub> ] <sup>+</sup>
165	[C <sub>13</sub> H <sub>9</sub> ] <sup>+</sup> (Biphenylmethyl cation)
125	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup> (Chlorophenyl cation)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
43	[CH <sub>3</sub> CO] <sup>+</sup> (Acylium ion) - Base Peak

## Experimental Protocols

While specific experimental data for **1-(4-Chlorophenyl)-1-phenylacetone** is not widely published, the following are detailed, standard methodologies for obtaining the spectroscopic

data.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.[3]
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: Spectra are typically acquired with a  $30^\circ$  pulse width, a relaxation delay of 1.0 seconds, and 16 to 64 scans.
- $^{13}\text{C}$  NMR Acquisition: Spectra are acquired using a proton-decoupled pulse sequence, with a  $30^\circ$  pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 to 2048 scans.

#### Infrared (IR) Spectroscopy:

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, often equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. For solution-state IR, the compound would be dissolved in a suitable solvent like carbon tetrachloride ( $\text{CCl}_4$ ) or carbon disulfide ( $\text{CS}_2$ ).
- Data Acquisition: Spectra are typically recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ , co-adding 4 to 16 scans to improve the signal-to-noise ratio.

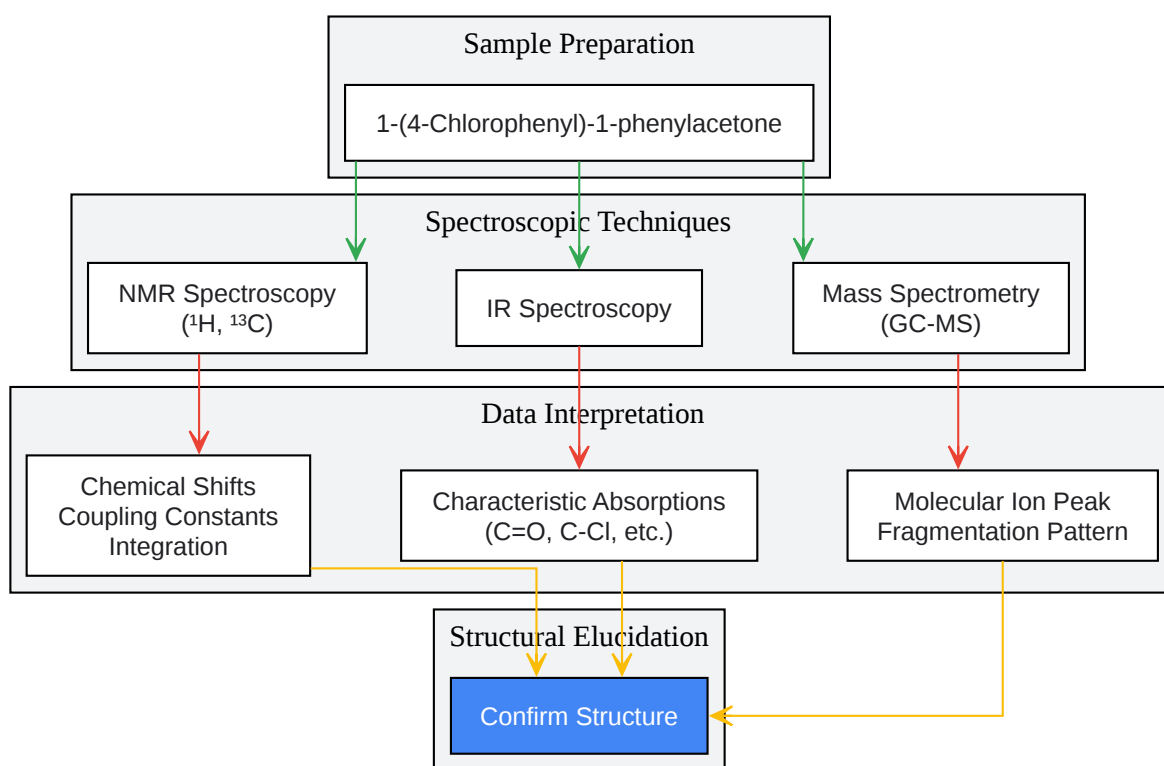
#### Mass Spectrometry (MS):

- Instrumentation: An Agilent 7890A gas chromatograph coupled to a 5975C mass selective detector (GC-MS) or a similar system.[3]
- Chromatographic Separation (GC): A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) is used. The oven temperature program would typically start at  $100^\circ\text{C}$ , hold for 2 minutes, then ramp to  $280^\circ\text{C}$  at a rate of  $15^\circ\text{C}/\text{min}$ , and hold for 5 minutes. Helium is used as the carrier gas.

- Mass Analysis (MS): Electron ionization (EI) at 70 eV is standard. The mass spectrum is recorded over a mass-to-charge ratio ( $m/z$ ) range of 40-500.

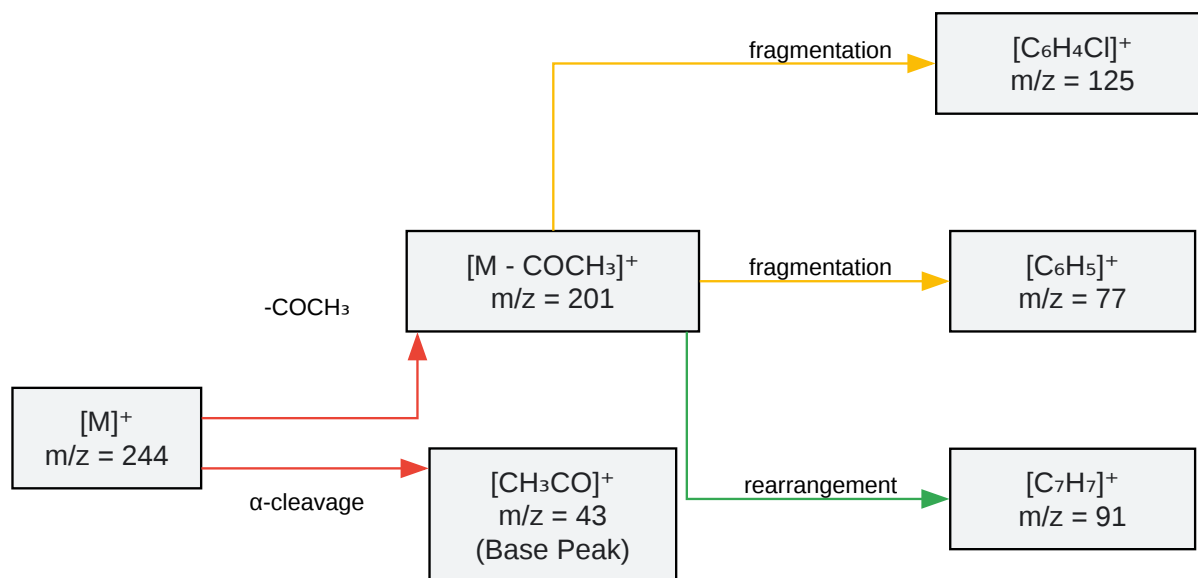
## Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of an organic compound like **1-(4-Chlorophenyl)-1-phenylacetone**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Predicted MS Fragmentation Pathway.

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## References

- 1. 1-(4-Chlorophenyl)-1-phenylacetone | 42413-59-2 | Benchchem [benchchem.com]
- 2. 1-(4-Chlorophenyl)-1-phenylacetone | C<sub>15</sub>H<sub>13</sub>ClO | CID 5743478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 1-(4-Chlorophenyl)-1-phenylacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587858#spectroscopic-data-nmr-ir-ms-of-1-4-chlorophenyl-1-phenylacetone]

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